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molecular formula C16H17N3O4 B8286531 N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propionamide

N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propionamide

Cat. No. B8286531
M. Wt: 315.32 g/mol
InChI Key: UCEVPLHOHMSXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193989B2

Procedure details

A solution of lenalidomide (0.020 g, 0.077 mmol) in pyridine (0.8 mL) was cooled to 0° C. (ice bath). Propionyl chloride (0.009 mL, 0.100 mmol) was added dropwise and the reaction was allowed to warm to room temperature over 16 h. Volatiles were removed in vacuo and the crude residue was purified by flash chromatography on silica gel (0→5% MeOH in DCM as eluant) to afford desired product 27 (0.012 g, 50%) as an off-white powder. 1H NMR (400 MHz, DMSO) δ 11.04 (s, 1H), 9.79 (s, 1H), 7.80 (dd, J=6.6, 2.3 Hz, 1H), 7.64-7.29 (m, 2H), 5.14 (dd, J=13.2, 4.9 Hz, 2H), 4.35 (q, J=7.5 Hz, 2H), 3.00-2.79 (m, 1H), 2.60 (m, 1H), 2.35 (m, 1H), 2.05-1.92 (m, 1H), 1.08 (t, J=7.5 Hz, 3H). MS (ESI) m/z calcd for C16H18N3O4 [M+H]+ 316.3, found: 316.8.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.009 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:10](=[O:11])[N:9]([CH:12]3[C:18](=[O:19])[NH:17][C:15](=[O:16])[CH2:14][CH2:13]3)[CH2:8][C:4]2=[C:5]([NH2:7])[CH:6]=1.[C:20](Cl)(=[O:23])[CH2:21][CH3:22]>N1C=CC=CC=1>[O:19]=[C:18]1[CH:12]([N:9]2[CH2:8][C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[NH:7][C:20](=[O:23])[CH2:21][CH3:22])[C:10]2=[O:11])[CH2:13][CH2:14][C:15](=[O:16])[NH:17]1

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)N)CN(C2=O)C3CCC(=O)NC3=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.009 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on silica gel (0→5% MeOH in DCM as eluant)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(CCC1N1C(C2=CC=CC(=C2C1)NC(CC)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.012 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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